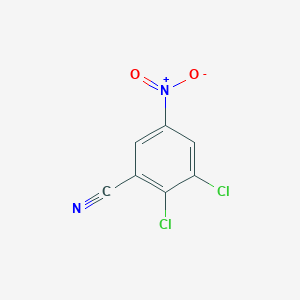
2,3-Dichloro-5-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H2Cl2N2O2. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring. This compound is primarily used in various chemical syntheses and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dichloro-5-nitrobenzonitrile can be synthesized through the nitration of 1,2-dichlorobenzene using a mixture of phosphoric acid, sulfuric acid, and nitric acid . The reaction conditions typically involve maintaining a controlled temperature to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
2,3-Dichloro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in a solvent like methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 2,3-dichloro-5-aminobenzonitrile.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
科学的研究の応用
2,3-Dichloro-5-nitrobenzonitrile is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 2,3-Dichloro-5-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit viral replication by interfering with early events in the virus life cycle, such as RNA synthesis . The compound’s nitro group plays a crucial role in its biological activity, often participating in redox reactions that affect cellular processes.
類似化合物との比較
Similar Compounds
- 2,3-Dichloro-6-nitrobenzonitrile
- 2,4-Dichloro-5-nitrobenzonitrile
- 2,3-Dichlorobenzonitrile
Uniqueness
2,3-Dichloro-5-nitrobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity towards nucleophiles and varying degrees of biological efficacy.
特性
分子式 |
C7H2Cl2N2O2 |
|---|---|
分子量 |
217.01 g/mol |
IUPAC名 |
2,3-dichloro-5-nitrobenzonitrile |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-6-2-5(11(12)13)1-4(3-10)7(6)9/h1-2H |
InChIキー |
WNZMKLNDPCMSLI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C#N)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
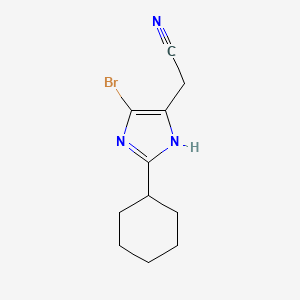
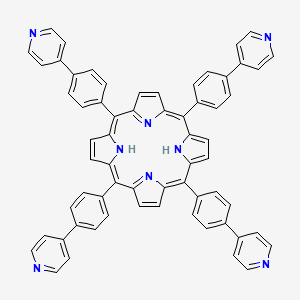

![2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B13089832.png)
![6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride](/img/structure/B13089834.png)
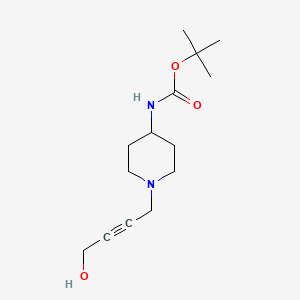
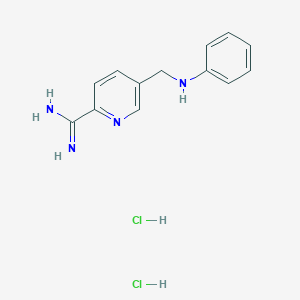
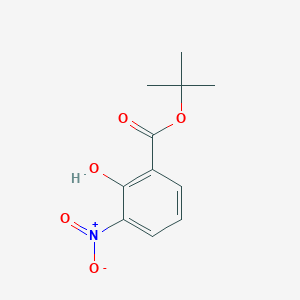
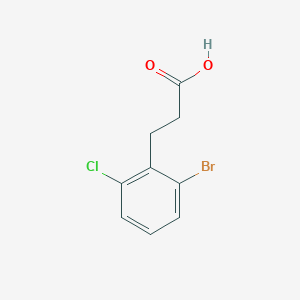
![6-Chloro-8-methylimidazo[1,2-A]pyrazine](/img/structure/B13089866.png)
![(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13089876.png)

